3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-25-15-10-13(11-16(26-2)19(15)27-3)20(24)23-21-22-18-14-7-5-4-6-12(14)8-9-17(18)28-21/h4-7,10-11H,8-9H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDYSJUZAXIBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4,5-trimethoxybenzoic acid with thioamide derivatives under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acetic acid as solvent.
Reduction: LiAlH4, ethanol as solvent.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. It may also modulate the activity of neurotransmitters and cytokines, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide): PBX2 shares the trimethoxybenzamide motif but replaces the naphthothiazole with a benzo[b]pyrrolo-oxazinone core.
- Compounds 4d–4i (): These analogs feature thiazole rings substituted with pyridinyl or morpholinomethyl groups, differing from the naphthothiazole core. For example, 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) replaces the trimethoxy group with dichloro substituents, increasing electronegativity and altering binding affinity to hydrophobic targets .
Substituent Effects
Trimethoxy vs. Dichloro Groups :
The 3,4,5-trimethoxy substitution enhances electron-donating capacity and steric bulk compared to 3,4-dichloro groups in compounds like 4d. This difference may improve interactions with polar enzyme active sites but reduce membrane permeability .- Pyridinyl vs. Naphthothiazole: Pyridinyl-substituted thiazoles (e.g., 4h) exhibit planar aromaticity, favoring intercalation with DNA or proteins.
Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Not Reported | ~3.2 | <0.1 (aqueous) |
| PBX2 | Not Reported | ~2.8 | 0.3 (DMSO) |
| 4d (3,4-dichloro analog) | 198–200 | 4.1 | <0.05 (aqueous) |
| 4h (isonicotinamide analog) | 172–174 | 1.9 | 0.8 (DMSO) |
Data extrapolated from analogs in and computational models .
Biological Activity
3,4,5-Trimethoxy-N-{4H,5H-naphtho[1,2-D][1,3]thiazol-2-yl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
- Chemical Formula: CHNOS
- Molecular Weight: 299.36 g/mol
- IUPAC Name: this compound
The compound features a naphthothiazole moiety linked to a trimethoxybenzamide structure, which is significant for its interaction with various biological targets.
Antiviral Activity
Research indicates that derivatives of trimethoxybenzamide compounds exhibit antiviral properties. For instance, related compounds have been shown to inhibit viral replication in vitro. A study highlighted the effectiveness of similar benzamide derivatives against viral infections by interfering with viral entry and replication processes .
Antimicrobial Properties
The compound has demonstrated activity against various pathogens. In studies assessing its efficacy against Plasmodium falciparum and Mycobacterium tuberculosis, it exhibited significant inhibitory effects. For example:
- IC50 against P. falciparum: 2.5 μM
- MIC against M. tuberculosis: 9 μM
These results suggest that the compound may serve as a lead in the development of new antimicrobial agents .
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors within microbial cells. Molecular docking studies have indicated favorable interactions with targets such as cytochrome bc1 and dihydroorotate dehydrogenase (DHODH), suggesting that these interactions may disrupt essential metabolic pathways in pathogens .
Study on Antiparasitic Activity
A significant study explored the antiparasitic effects of naphthoquinone derivatives synthesized from 3,4,5-trimethoxybenzaldehyde. The research revealed that these derivatives exhibited potent activity against drug-resistant strains of P. falciparum. The findings emphasized the importance of structural modifications in enhancing biological activity .
Clinical Implications
In clinical settings, compounds similar to this compound have been evaluated for their therapeutic potential in treating infections caused by resistant strains of bacteria and parasites. The promising results from preclinical studies warrant further investigation into their safety and efficacy in human trials.
Data Summary
| Biological Activity | Measurement | Result |
|---|---|---|
| Antiviral Activity | IC50 | Not specified |
| Antimicrobial Activity | Against P. falciparum | IC50 = 2.5 μM |
| Against M. tuberculosis | MIC = 9 μM | |
| Mechanism of Action | Target Interaction | Cytochrome bc1 and DHODH |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4,5-Trimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, and how can purity be optimized?
- Methodology :
- Route 1 : Condensation of 2-aminobenzenethiol with aldehydes/ketones, followed by cyclization to form the benzothiazole ring. Optimization via microwave irradiation improves yield .
- Route 2 : Reaction of 2-mercaptoaniline with acid chlorides under reflux conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane) .
- Purity Optimization : Recrystallization from methanol/water (3:1 v/v) or use of molecular hybridization techniques to reduce byproducts .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Techniques :
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and hydrogen bonding .
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns; HRMS validates molecular mass .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity .
Q. What primary biological activities have been reported, and what assays are used to evaluate them?
- Activities :
- Anti-tubercular : Inhibition of DprE1 enzyme (IC₅₀ ≤ 1 µM) via mycobacterial growth inhibition assay .
- Anti-cancer : Modulation of HDACs or apoptosis pathways in MCF-7 cells (MTT assay, IC₅₀ = 5–10 µM) .
- Anti-inflammatory : COX-2 inhibition (ELISA) at 10 µM .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy positioning) impact biological activity?
- SAR Insights :
| Modification | Activity Change | Example |
|---|---|---|
| 3,4,5-Trimethoxy | Enhanced DprE1 inhibition | Target compound (IC₅₀ = 0.8 µM) |
| 3,4-Dimethoxy | Reduced lipophilicity (LogP = 2.1 vs. 3.5) | Lower anti-cancer activity |
| Hydroxy substitution | Altered enzyme binding (steric hindrance) | Inactive against DprE1 |
Q. What computational strategies are used to study target interactions (e.g., DprE1 inhibition)?
- Approach :
- Docking : AutoDock4 with flexible sidechains (RMSD ≤ 2.0 Å) predicts binding to DprE1’s active site .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes (100 ns trajectories) .
- Pharmacophore Modeling : Identifies critical H-bond donors (methoxy groups) and hydrophobic regions .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Resolution Strategies :
- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Control Compounds : Compare with reference inhibitors (e.g., isoniazid for DprE1).
- Meta-Analysis : Pool data from >3 independent studies to identify outliers .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Challenges :
- Twinned Crystals : SHELXL’s TWIN command refines data with pseudo-merohedral twinning .
- Disorder : Methoxy groups may require PART instructions for alternate conformations .
Q. What strategies are recommended for designing derivatives with improved pharmacokinetics?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
